

Application Note: Quantitative Analysis of Cyclononanamine in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Cyclononanamine	
Cat. No.:	B15224075	Get Quote

Introduction

Cyclononanamine is a cyclic aliphatic amine of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of **Cyclononanamine** in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a robust and sensitive method for the quantification of **Cyclononanamine** in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This approach provides high selectivity and sensitivity, making it suitable for demanding research and drug development applications.

Materials and Methods

Chemicals and Reagents

- **Cyclononanamine** reference standard (>98% purity)
- Cyclohexylamine-d11 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 °C
- Gradient:
 - o 0.0-0.5 min: 5% B
 - o 0.5-2.5 min: 5% to 95% B
 - o 2.5-3.5 min: 95% B
 - o 3.5-3.6 min: 95% to 5% B
 - o 3.6-5.0 min: 5% B

Mass Spectrometric Conditions







Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

• Source Temperature: 150 °C

Desolvation Temperature: 400 °C

Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

MRM Transitions:

• Cyclononanamine: Precursor ion (Q1) m/z 142.2 -> Product ion (Q3) m/z 125.2

o Cyclohexylamine-d11 (IS): Precursor ion (Q1) m/z 111.2 -> Product ion (Q3) m/z 93.2

Experimental Workflow Diagram



Experimental Workflow for Cyclononanamine Quantification Sample & Standard Preparation Prepare Stock Solutions Thaw Plasma Samples (Analyte & IS) Sample Extraction Prepare Calibration Standards & Quality Controls (QCs) LC-MS/MS Analysis Data Processing

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Caption: Workflow for Cyclononanamine quantification in plasma.



Protocols

- 1. Preparation of Stock and Working Solutions
- Cyclononanamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclononanamine and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclohexylamined11 and dissolve it in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Cyclononanamine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.
- 2. Preparation of Calibration Standards and Quality Controls
- Spike blank human plasma with the appropriate working solutions of **Cyclononanamine** to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Prepare QCs at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).
- 3. Sample Preparation (Protein Precipitation)
- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
- To each tube, add 50 μL of the corresponding plasma sample.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
- Carefully transfer 100 μL of the supernatant to a clean HPLC vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.



Data Presentation

The performance of the method was evaluated for linearity, accuracy, precision, and sensitivity. The results are summarized in the table below.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Recovery	> 85%

Logical Relationship Diagram



Core Validation Parameters Linearity & Range Accuracy Precision Selectivity Sensitivity (LOD/LOQ) Method Suitability Reliable Quantification Robust Method Fit for Purpose

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Caption: Logic for establishing a validated analytical method.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of **Cyclononanamine** in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting drug development studies. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.

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